2-Dimethylaminomethyl-4-nitro-6-methoxyphenol
Overview
Description
2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, commonly known as DMAP, is a chemical compound that has been studied extensively for its potential applications in various fields of science. DMAP is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C10H14N2O3. It is commonly used as a catalyst in organic synthesis reactions due to its unique properties.
Mechanism of Action
The mechanism of action of DMAP as a catalyst involves the formation of a complex between the catalyst and the substrate. This complex then undergoes a series of reactions, which leads to the formation of the desired product. DMAP is known to act as a nucleophilic catalyst, which means that it donates electrons to the substrate, leading to the formation of a new bond.
Biochemical and Physiological Effects:
DMAP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
DMAP is commonly used as a catalyst in organic synthesis reactions due to its unique properties. It is known to be a highly efficient catalyst, which means that it can accelerate reactions significantly. DMAP is also relatively inexpensive and readily available, which makes it an attractive option for use in laboratory experiments. However, one limitation of using DMAP as a catalyst is that it can be sensitive to moisture and air, which can affect its catalytic activity.
Future Directions
There are several potential future directions for research on DMAP. One area of interest is the development of new synthetic methods that utilize DMAP as a catalyst. Another potential area of research is the optimization of existing synthetic methods to improve the efficiency and yield of the reaction. Additionally, DMAP could be studied for its potential applications in the production of new pharmaceuticals and agrochemicals. Overall, DMAP is a promising compound with a wide range of potential applications in various fields of science.
Scientific Research Applications
DMAP has been extensively studied for its potential applications in organic synthesis reactions. It is commonly used as a catalyst in reactions such as esterification, acylation, and amidation. DMAP has also been studied for its potential applications in the production of pharmaceuticals and agrochemicals.
properties
IUPAC Name |
2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-11(2)6-7-4-8(12(14)15)5-9(16-3)10(7)13/h4-5,13H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWHEVZDIOXYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062750 | |
Record name | .alpha.-(Dimethylamino)-6-methoxy-4-nitro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2977-69-7 | |
Record name | 2-[(Dimethylamino)methyl]-6-methoxy-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2977-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-((dimethylamino)methyl)-6-methoxy-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .alpha.-(Dimethylamino)-6-methoxy-4-nitro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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